6-ethenyl-3,4-dihydroisochromen-1-one
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Overview
Description
6-ethenyl-3,4-dihydroisochromen-1-one is an organic compound belonging to the isochromen family. This compound is characterized by a vinyl group attached to the isochromen ring, which imparts unique chemical properties. Isochromen derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-3,4-dihydroisochromen-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of homophthalic acid derivatives with vinyl-containing reagents can yield the desired compound. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-ethenyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted isochromen derivatives.
Substitution: Formation of various substituted isochromen derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethenyl-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethenyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. The vinyl group can undergo reactions with biological molecules, leading to the formation of covalent bonds. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-isochromen-1-one: Lacks the vinyl group, resulting in different chemical properties.
Isochroman-1-one: Similar structure but with different substituents, leading to varied reactivity.
Coumarin derivatives: Share the isochromen core but have different functional groups, affecting their biological activities.
Uniqueness
6-ethenyl-3,4-dihydroisochromen-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-ethenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-10-9(7-8)5-6-13-11(10)12/h2-4,7H,1,5-6H2 |
InChI Key |
XDBQFGWUBUTRBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)OCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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